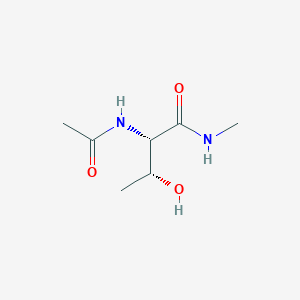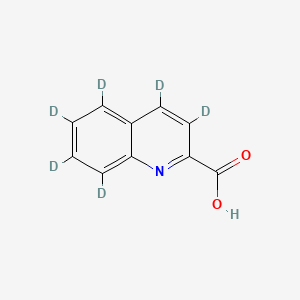![molecular formula C12H15N B12309789 rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[221]heptane, exo is a bicyclic compound that features a unique structure with a phenyl group and an azabicycloheptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Another method includes the Baeyer-Villiger oxidation of ketones, which can lead to the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicycloheptane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the bicyclic core.
Aplicaciones Científicas De Investigación
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site and altering the enzyme’s conformation, leading to changes in its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
- rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid
- rac-(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar bicyclic compounds.
Propiedades
Fórmula molecular |
C12H15N |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
6-phenyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2 |
Clave InChI |
FJFYGZCKOSTKCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3=CC=CC=C3)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)





![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


